molecular formula C8H6Br2O B1308193 2-(bromomethyl)benzoyl Bromide CAS No. 40819-28-1

2-(bromomethyl)benzoyl Bromide

Cat. No.: B1308193
CAS No.: 40819-28-1
M. Wt: 277.94 g/mol
InChI Key: BKBQJEGATMJTIY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzoyl bromide, also known as BMBC, is a chemical compound commonly used as a reagent in organic synthesis. It is a versatile compound that has been used for a variety of laboratory experiments, including the synthesis of organic compounds, the determination of biochemical and physiological effects, and the study of the mechanism of action.

Scientific Research Applications

Thiocyanate Transfer Reagents

2-(Bromomethyl)benzoyl bromide has been utilized in the transfer of thiocyanate groups to alkyl or benzylic bromides. This process is particularly effective when the bromomethyl proton is less acidic, leading to various chemical transformations and the formation of 1,3-oxathiol-2-ylidine among other products (Palsuledesai et al., 2009).

Synthesis of Novel Compounds

The compound has been used in synthesizing novel chemicals such as 4-Benzoyl-N-dodecyl-N,N-dimethyl benzenemethanammonium bromide, achieved through a specific reaction process. This synthesis showcases the versatility of this compound in creating diverse chemical structures (Xu Wei-jian, 2008).

Radioactive Labeling in Medical Research

In medical research, particularly in the study of insulin, a prosthetic group methodology involving this compound has been used to incorporate a positron emitter into peptides and proteins. This method facilitates the synthesis of 18F-labeled insulin, retaining its biological properties for in vitro and in vivo studies (Shai et al., 1989).

Electrochemical Applications

This compound has been involved in electrochemical studies, such as the electrochemical carboxylation of benzoyl bromide, leading to the production of phenylglyoxylic acid. This showcases its role in enhancing chemical yields through electrochemical processes (Koshechko et al., 2002).

Glycosidation Processes

This compound is also significant in the field of glycosidation. It has been found effective in obtaining β-bromides directly from thioglycoside precursors. This application is crucial in understanding the reactivity and stereoselectivity of such chemical processes (Kaeothip et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-(bromomethyl)benzoyl Bromide is the benzylic position of alkyl benzenes . The benzylic position is the carbon atom adjacent to the aromatic ring, which is the site of the bromomethyl group attachment .

Mode of Action

This compound interacts with its targets through a free radical reaction . The reaction involves the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized . This process results in the formation of a benzylic radical, which then reacts with this compound to form the brominated product .

Biochemical Pathways

The action of this compound affects the biochemical pathway of free radical bromination, nucleophilic substitution, and oxidation . The bromination of the benzylic position leads to the formation of a bromomethyl group, which can further participate in various biochemical reactions .

Result of Action

The molecular effect of the action of this compound is the introduction of a bromomethyl group at the benzylic position of alkyl benzenes . This modification can significantly alter the chemical properties of the molecule, enabling it to participate in further chemical reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the benzylic position for reaction with this compound. Additionally, the reaction is likely to be sensitive to temperature and pH, as these factors can influence the rate and selectivity of free radical reactions .

Safety and Hazards

2-(Bromomethyl)benzoyl Bromide is considered hazardous. It may cause severe skin burns and eye damage . It is recommended to handle it with protective gloves, eye protection, and face protection .

Properties

IUPAC Name

2-(bromomethyl)benzoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBQJEGATMJTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397603
Record name 2-(bromomethyl)benzoyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40819-28-1
Record name 2-(bromomethyl)benzoyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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